Phe-ala
Overview
Description
Phenylalanyl-alanine, commonly referred to as Phe-ala, is a dipeptide composed of the amino acids phenylalanine and alanine Dipeptides are the simplest peptides, consisting of two amino acids linked by a single peptide bond
Mechanism of Action
Target of Action
Phenylalanine-Alanine, also known as Phe-Ala, primarily targets enzymes such as Thermolysin . Thermolysin is a thermostable metalloproteinase enzyme produced by certain bacteria, including Bacillus thermoproteolyticus and Geobacillus stearothermophilus . It also targets Neprilysin in humans .
Mode of Action
It is known to interact with its targets, such as thermolysin and neprilysin . The interaction of Phenylalanine-Alanine with these enzymes could lead to changes in their activity, potentially influencing various biological processes.
Biochemical Pathways
It is known that phenylalanine-alanine is a dipeptide, a type of molecule that plays a role in various biological processes, including protein synthesis .
Pharmacokinetics
It is generally understood that the bioavailability of a compound is influenced by its physicochemical properties, such as molecular weight, lipophilicity, and solubility
Result of Action
It is known that dipeptides like phenylalanine-alanine can have various biological effects, depending on their specific targets and the context in which they are acting .
Biochemical Analysis
Biochemical Properties
Phe-Ala plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been studied as a prodrug of primaquine, an antimalarial drug . The prodrug this compound-primaquine has shown a more favorable pharmacokinetic profile compared to primaquine .
Cellular Effects
This compound influences various types of cells and cellular processes. In the context of this compound-primaquine, it has been found to be less cytotoxic to human hepatoma cells (HepG2) and monkey kidney cells (BGM) compared to primaquine . It also caused less hemolysis of glucose-6-phosphate-dehydrogenase (G6PD) deficient red blood cells at similar concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prodrug of primaquine, this compound-primaquine is metabolized in the body to release the active drug, which exerts its antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the cytotoxicity of this compound-primaquine was assessed over time in HepG2 and BGM cells
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, the related compound this compound-primaquine has been studied in animal models for its antimalarial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids by peptidases. In the context of this compound-primaquine, the prodrug is metabolized to release primaquine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanyl-alanine can be synthesized using standard peptide synthesis techniques. One common method involves the use of mixed anhydrides, where N-protected phenylalanine and C-protected alanine react in the presence of pivaloyl chloride (Piv-Cl) to form the dipeptide . The reaction typically occurs under mild conditions, with the use of organic solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
In industrial settings, phenylalanyl-alanine can be produced using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired dipeptide. SPPS allows for the efficient and scalable production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-alanine undergoes various chemical reactions, including:
Oxidation: The phenyl ring in phenylalanine can be oxidized to form phenylalanine derivatives.
Reduction: The carboxyl group in alanine can be reduced to form alcohol derivatives.
Substitution: The amino group in phenylalanine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Phenylalanine derivatives such as tyrosine.
Reduction: Alcohol derivatives of alanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Phenylalanyl-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and enzyme-substrate interactions.
Medicine: Explored for its potential as a therapeutic agent in drug delivery systems and as a building block for bioactive peptides.
Industry: Utilized in the production of peptide-based hydrogels and nanomaterials for biomedical applications
Comparison with Similar Compounds
Phenylalanyl-alanine can be compared with other dipeptides such as:
Glycyl-glycine: Composed of two glycine residues, it is simpler and lacks the aromatic ring present in phenylalanyl-alanine.
Alanyl-phenylalanine: Similar to phenylalanyl-alanine but with the order of amino acids reversed, leading to different properties and reactivity.
Valyl-alanine: Contains valine instead of phenylalanine, resulting in different hydrophobic interactions and structural properties .
Phenylalanyl-alanine is unique due to the presence of the aromatic phenyl ring, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZLCFIAINOQN-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192411 | |
Record name | Phenylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3918-87-4 | |
Record name | L-Phenylalanyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3918-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-methylation of Phe-Ala impact its interaction with transporters in the intestinal mucosa?
A1: N-methylation of the phenylalanyl-alanine peptide bond in the terminally modified tripeptide Ac-Ala-Phe-Ala-NH2 was shown to decrease its substrate activity for the efflux transporter P-glycoprotein (P-gp) in Caco-2 cell monolayers []. Conversely, N-methylation of the alanyl-phenylalanine bond in the same tripeptide increased its substrate activity for P-gp [].
Q2: Does phenylalanyl-alanine interact with cysteine proteinases?
A2: Yes, phenylalanyl-alanine acts as a substrate for cysteine proteinases. Studies show that benzyloxycarbonyl-phenylalanyl-alanine-diazomethane (Z-Phe-Ala-CHN2), a compound containing the phenylalanyl-alanine motif, effectively inhibits cysteine proteinase activity in the visceral yolk sac of rat conceptuses []. This inhibition was also linked to increased protein content in the visceral yolk sac, suggesting a disruption of normal proteolysis [].
Q3: Can phenylalanyl-alanine be cleaved by specific enzymes?
A3: Yes, o-coumaroyl-phenylalanyl-alanyl-arginine (Cum-Phe-Ala-Arg-OH), a substrate containing the phenylalanyl-alanine motif, is hydrolyzed by carboxypeptidase H to yield Cum-Phe-Ala-OH [, ]. This cleavage is significant for the enzymatic assay of carboxypeptidase H in various animal tissues [, ].
Q4: What is the molecular weight of phenylalanyl-alanine?
A4: The molecular weight of phenylalanyl-alanine is 222.2 g/mol [].
Q5: What spectroscopic techniques are used to characterize phenylalanyl-alanine?
A5: Linear-polarized infrared (IR-LD) spectroscopy, along with techniques like HPLC tandem ESI mass spectrometry (MS/MS), 1H- and 13C-NMR, TGA, and DSC, are employed to elucidate the structure of phenylalanyl-alanine dihydrate and its hydrochloride salt in a solid state [].
Q6: How does the stability of phenylalanyl-alanine change under different pH conditions?
A6: The adsorption behavior of phenylalanyl-alanine onto a C18-bonded organic/inorganic hybrid stationary phase varies with pH []. The zwitterionic form (+this compound-) shows minimum retention at intermediate pH values, while the positively (+this compound) and negatively (this compound-) charged species exhibit maximum retention at low and high pH values, respectively [].
Q7: What is the role of phenylalanyl-alanine in the design of substrates for aspartyl proteinases?
A7: The phenylalanyl-alanine motif is crucial in designing fluorogenic substrates for aspartyl proteinases, such as porcine pepsin, human pepsin, gastricsin, and cathepsin D []. Peptides like o-aminobenzoyl-Ala-Ala-Phe-Phe-Ala-Ala-p-nitroanilide, containing this motif, are cleaved at the Phe-Phe bond, leading to a quantifiable increase in fluorescence and allowing for enzyme activity assessment [].
Q8: Have any QSAR models been developed for phenylalanyl-alanine derivatives?
A8: While specific QSAR models for phenylalanyl-alanine derivatives are not explicitly mentioned in the provided research, molecular modeling studies were employed to investigate the impact of chloride ions on the binding of dansyl-labeled peptides containing the phenylalanyl-alanine motif to the enzyme thermolysin [].
Q9: How does the addition of an alanyl residue at the C-terminus of a peptide chain impact its biological activity?
A9: The addition of an alanyl residue at the C-terminus of peptides containing the phenylalanyl-alanine motif can influence their biological activity []. For instance, the insulin variant with a C-terminus of -Gly-Phe-Phe-Tyr-Ala exhibits a higher activity compared to the variant with -Gly-Phe-Phe-Tyr [].
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